G-Faaf-4MN
Overview
Description
G-Faaf-4MN is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its complex sequence of amino acids and a naphthylamide group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are added one by one using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
G-Faaf-4MN can undergo various chemical reactions, including:
Oxidation: The methoxynaphthylamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
G-Faaf-4MN has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide involves its interaction with specific molecular targets. The peptide sequence allows it to bind to certain proteins or enzymes, modulating their activity. The methoxynaphthylamide group can enhance binding affinity and specificity, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine: Lacks the methoxynaphthylamide group, resulting in different properties.
Phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide: Missing the glutaryl group, affecting its reactivity and applications.
Uniqueness
G-Faaf-4MN stands out due to its unique combination of amino acids and the methoxynaphthylamide group. This structure imparts specific chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-[(2S)-3-amino-2-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]phenyl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N5O8/c1-24(42-39(51)25(2)43-40(52)33(21-26-10-5-4-6-11-26)45-35(46)14-9-15-36(47)48)37(49)28-18-16-27(17-19-28)20-32(38(41)50)44-30-22-29-12-7-8-13-31(29)34(23-30)53-3/h4-8,10-13,16-19,22-25,32-33,44H,9,14-15,20-21H2,1-3H3,(H2,41,50)(H,42,51)(H,43,52)(H,45,46)(H,47,48)/t24-,25-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYGLNCZTFALSR-HXBJNPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(C(=O)N)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=C(C=C1)C[C@@H](C(=O)N)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157808 | |
Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132806-29-2 | |
Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132806292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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